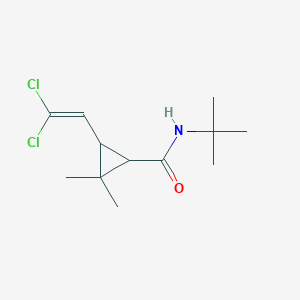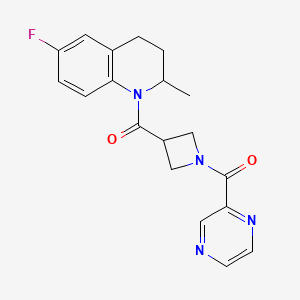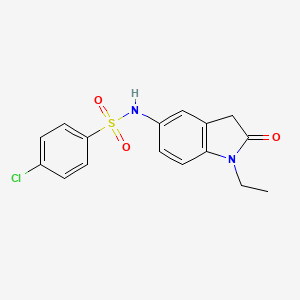
4-Bromo-7-fluoro-3-iodo-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-fluoro-3-iodo-2H-indazole is a polyhalogenated indazole derivative, a class of heterocyclic aromatic organic compounds featuring a fused pyrrole and pyrazole ring. This compound is of interest due to its potential as a building block in pharmaceuticals and materials science due to the presence of multiple reactive halogen atoms which can undergo further chemical transformations.
Synthesis Analysis
The synthesis of halogenated indazoles, such as this compound, is not directly described in the provided papers. However, similar brominated and fluorinated heterocycles have been synthesized through various methods. For instance, bromo- and iodo-1,2,3-triazoles can be synthesized from dihalo-1,2,3-triazoles without protection by NH, suggesting that a similar approach might be applicable for the synthesis of halogenated indazoles . Additionally, the nucleophilic substitution of the indazole N—H hydrogen atom with a bromomethyl group has been reported, which could be a potential step in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of halogenated heterocycles is often characterized by X-ray crystallography, as demonstrated by the determination of the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione . Although the exact structure of this compound is not provided, it can be inferred that similar techniques could be used to elucidate its molecular structure.
Chemical Reactions Analysis
Halogenated indazoles can participate in various chemical reactions due to the presence of reactive halogen atoms. For example, brominated triazoles can undergo Suzuki cross-coupling to yield trisubstituted triazoles . This indicates that this compound could potentially be used in cross-coupling reactions to create a diverse array of substituted indazoles.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated heterocycles are influenced by the presence and position of the halogen substituents. For instance, the halogen bonding properties of 4-bromopyrazole and 4-iodopyrazole have been explored, showing that these compounds can form halogen bonds comparable in strength to those formed by other halogen-containing molecules . This suggests that this compound may also exhibit interesting halogen bonding properties. Additionally, the synthesis and characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole provide insights into the vibrational frequencies and thermodynamic properties that could be relevant for similar brominated compounds .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The study by Chaitra, Mohana, and Tandon (2015) explored triazole Schiff bases as corrosion inhibitors on mild steel in acidic media. They found that increasing the concentration of inhibitors like BFBT (3-bromo-4-fluoro-benzylidene-[1,2,4]triazol-4-yl-amine) significantly enhanced inhibition efficiency. This implies that related compounds, such as 4-Bromo-7-fluoro-3-iodo-2H-indazole, could have potential applications in corrosion inhibition (Chaitra, Mohana, & Tandon, 2015).
Synthesis of Novel Indazole Scaffolds
Cottyn et al. (2007) reported on the synthesis of novel indazole scaffolds, including 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole. These compounds serve as potent building blocks for divergent syntheses of indazoles via palladium cross-coupling reactions. This suggests the potential of this compound in similar synthetic applications (Cottyn et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
Indazole-containing compounds, which include 4-bromo-7-fluoro-3-iodo-2h-indazole, have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole compounds generally interact with their targets through various chemical reactions, leading to changes in the target’s function .
Biochemical Pathways
Indazole compounds are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indazole compounds are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of indazole compounds .
Eigenschaften
IUPAC Name |
4-bromo-7-fluoro-3-iodo-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPICWXOEHKMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1)Br)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)
![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)



![N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3012575.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)
![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)


![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B3012589.png)